molecular formula C8H11NO3S B13030562 N-ethyl-4-hydroxybenzenesulfonamide

N-ethyl-4-hydroxybenzenesulfonamide

Cat. No.: B13030562
M. Wt: 201.25 g/mol
InChI Key: HWQXFAHQCSOYTN-UHFFFAOYSA-N
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Description

N-ethyl-4-hydroxybenzenesulfonamide is a sulfonamide derivative characterized by an ethyl group attached to the sulfonamide nitrogen and a hydroxyl group at the para position of the benzene ring. Sulfonamides are renowned for their versatile biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The hydroxyl group likely enhances hydrogen-bonding capacity and solubility compared to non-polar substituents, while the ethyl group may influence steric effects and metabolic stability .

Properties

IUPAC Name

N-ethyl-4-hydroxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-2-9-13(11,12)8-5-3-7(10)4-6-8/h3-6,9-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQXFAHQCSOYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-hydroxybenzene-1-sulfonamide typically involves the sulfonation of N-ethyl-4-hydroxybenzene. The reaction conditions often include the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled temperatures to ensure the selective formation of the sulfonamide group .

Industrial Production Methods

In industrial settings, the production of N-Ethyl-4-hydroxybenzene-1-sulfonamide may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The process is optimized to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-hydroxybenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-4-hydroxybenzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-4-hydroxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of sulfonamides are highly dependent on substituents. Below is a comparative analysis of N-ethyl-4-hydroxybenzenesulfonamide with structurally related compounds:

Table 1: Substituent Effects on Key Properties
Compound Name Substituents Key Properties and Applications Reference
This compound -NH(ethyl), -OH (para) Predicted enhanced solubility and H-bonding; potential antimicrobial activity (inferred)
N-ethyl-4-nitrobenzenesulfonamide -NH(ethyl), -NO₂ (para) Nitro group enhances antibacterial and anticancer activity; used as a building block for complex molecules
N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide -OCH₂CH₃ (para), -CH₃ (para) Ethoxy group improves bioavailability; used in pharmacological studies
N-(1-(4-Ethylphenyl)ethylidene)-4-methylbenzenesulfonamide Ethylidene bridge, -CH₃ (para) Ethyl substitution enhances antibacterial potency via steric effects
N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide -OCH₃ (para), -CH₃ (para) Methoxy group increases electron density, altering reactivity

Biological Activity

N-ethyl-4-hydroxybenzenesulfonamide (also known as sulfanilamide) is a sulfonamide compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanism of action, biological effects, and relevant case studies, supported by data tables and research findings.

This compound primarily functions as an enzyme inhibitor , particularly targeting carbonic anhydrase IX (CA IX). The sulfonamide group within the compound mimics natural substrates, allowing it to bind to the active site of the enzyme. This interaction disrupts various biochemical pathways, particularly those involved in tumor cell proliferation and pH regulation within the tumor microenvironment.

Key Features:

  • Sulfonamide Group : Facilitates binding to enzymes.
  • Target Enzyme : Carbonic Anhydrase IX (CA IX).
  • Biochemical Pathways Affected : pH regulation, tumor cell proliferation.

Biological Activity

The biological activity of this compound has been investigated through various studies, revealing its potential as an anticancer agent. Below are some notable findings:

Inhibition of Tumor Growth

A study involving 4T1 murine breast tumor cells demonstrated that treatment with this compound resulted in significant inhibition of tumor growth. Mice treated with varying doses showed a dose-dependent response, with maximum efficacy observed at 100 mg/kg .

Antiproliferative Effects

In vitro studies have shown that this compound exhibits antiproliferative activity against several cancer cell lines, including HT-29 colon cancer cells. The inhibition of CA IX by this compound leads to reduced cell proliferation rates, highlighting its potential therapeutic applications in oncology .

Case Studies

  • Tumor Growth Inhibition in Mice :
    • Study Design : Mice with established tumors were treated with this compound.
    • Results : Significant reduction in tumor volume was noted compared to control groups, demonstrating its efficacy as an anticancer agent .
    • Data Summary :
    Treatment GroupDose (mg/kg)Tumor Volume Reduction (%)
    Control00
    Treatment5045
    Treatment10075
  • Antiproliferative Activity Against Cancer Cell Lines :
    • Study Design : Various concentrations of this compound were tested against HT-29 colon cancer cells.
    • Results : The compound exhibited a concentration-dependent decrease in cell viability .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other sulfonamides but exhibits unique properties due to its ethyl and hydroxyl substituents. This section compares it with related compounds:

Compound NameTarget EnzymeBiological Activity
This compoundCA IXAnticancer
SulfanilamideVariousAntimicrobial
N-Ethyl-4-hydroxy-3-nitrobenzenesulfonamideCA IXAnticancer

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